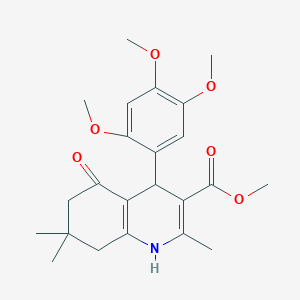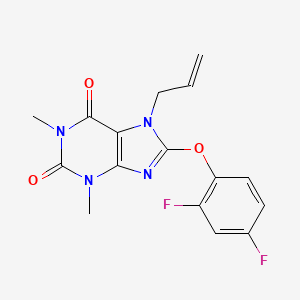![molecular formula C21H18ClNOS B5213956 4-[(benzylthio)methyl]-N-(3-chlorophenyl)benzamide](/img/structure/B5213956.png)
4-[(benzylthio)methyl]-N-(3-chlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a benzamide derivative that has been synthesized for various purposes, including medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting specific enzymes and signaling pathways involved in cell proliferation and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development and progression.
Biochemical and Physiological Effects
Studies have shown that 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Additionally, the compound has been shown to modulate immune responses and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide in lab experiments is its specificity towards HDAC enzymes. This allows for targeted inhibition of specific signaling pathways involved in cancer development. However, the compound has low solubility in water, which can limit its use in certain experiments. Additionally, the compound may exhibit cytotoxic effects on normal cells, which can affect its therapeutic potential.
Orientations Futures
Future research on 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate the compound's potential as a therapeutic agent for various diseases, including cancer and viral infections. The compound could also be used as a tool for studying the role of HDAC enzymes in various cellular processes. Further research could also focus on developing analogs of the compound with improved solubility and reduced cytotoxicity.
In conclusion, 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide is a promising compound that has shown potential as a therapeutic agent for various diseases. Its specific inhibition of HDAC enzymes makes it a valuable tool for studying cellular processes and developing targeted therapies. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride and benzyl mercaptan in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product. The purity and yield of the compound can be improved by using different solvents, temperatures, and reaction times.
Applications De Recherche Scientifique
4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis.
Propriétés
IUPAC Name |
4-(benzylsulfanylmethyl)-N-(3-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNOS/c22-19-7-4-8-20(13-19)23-21(24)18-11-9-17(10-12-18)15-25-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVAVULGNACCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(benzylsulfanyl)methyl]-N-(3-chlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile](/img/structure/B5213887.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide](/img/structure/B5213891.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5213901.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B5213915.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213918.png)
![4-{4-[3-methyl-7-(4-nitrobenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5213921.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5213924.png)
![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5213945.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5213950.png)
![1-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine hydrobromide](/img/structure/B5213964.png)
